molecular formula C23H22N2O8S B6050734 ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE CAS No. 6061-03-6

ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B6050734
CAS No.: 6061-03-6
M. Wt: 486.5 g/mol
InChI Key: LJKAMMAJWRSPBE-IWNQXXOGSA-N
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Description

ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with ethyl acetoacetate, followed by cyclization with 3,4,5-trimethoxybenzaldehyde under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiophenes, nitroso derivatives, and different ester or amide derivatives.

Scientific Research Applications

ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin derivatives: These compounds share similar structural features and biological activities.

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also contain amino and nitro groups and exhibit similar reactivity and applications.

Uniqueness

ETHYL (5Z)-2-[(4-NITROPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of a thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-nitrophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O8S/c1-5-33-23(27)19-20(26)18(12-13-10-16(30-2)21(32-4)17(11-13)31-3)34-22(19)24-14-6-8-15(9-7-14)25(28)29/h6-12,26H,5H2,1-4H3/b18-12-,24-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKAMMAJWRSPBE-IWNQXXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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